molecular formula HOZr- B1199371 Zirconium hydroxide CAS No. 12688-15-2

Zirconium hydroxide

Cat. No.: B1199371
CAS No.: 12688-15-2
M. Wt: 108.23 g/mol
InChI Key: ATYZRBBOXUWECY-UHFFFAOYSA-M
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Description

Zirconium (IV) hydroxide, often referred to as hydrous zirconia, is an ill-defined material or family of materials variously described as ZrO2·nH2O and Zr(OH)4·nH2O . It is a white solid with low solubility in water . These materials are widely employed in the preparation of solid acid catalysts .


Synthesis Analysis

Zirconium hydroxides are synthesized via heterophase conversion of zirconium halides and nitrates . A typical precursor is zirconium oxychloride . The transition of the precipitate of the synthesized zirconium hydroxide from a gel-like to a crystal-like state occurs predominantly at base concentrations in the range 0.3–0.5 mol/L, independent of the nature of the base .


Molecular Structure Analysis

The molecular formula of this compound is Zr(OH)4 . The molecular weight is 159.25 .


Chemical Reactions Analysis

Zirconium hydroxides are generated by mild base hydrolysis of zirconium halides and nitrates . A typical precursor is zirconium oxychloride .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid that is sparingly soluble in water . It has a relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . The density is 3.25 g/cm3, and it decomposes at a melting point of 550 °C .

Scientific Research Applications

  • Adsorption of Hydrogen Sulfide : Zirconium hydroxide/graphite oxide composites enhance the adsorption of hydrogen sulfide from humid air, with about a 20% increase in adsorption efficiency compared to this compound alone. This improvement is attributed to increased basicity and specific adsorption centers on the interface between graphite oxide and hydrous zirconia (Seredych & Bandosz, 2011).

  • Investigation of this compound Calcination : Studies using neutron and X-ray techniques have been conducted to understand the transformation of this compound to zirconia, focusing on the crystallization process and the effects of the hydroxide's preparative conditions, such as the final pH of the solution (Turrillas et al., 1993).

  • Differentiation from Hydrous Zirconia : Research has clarified the differences between this compound and hydrous zirconia, using techniques like nitric acid, XPS, XRD, XPF, and TGA. This study found notable differences in chemical properties and weight loss between the two substances (Huang, Tang, & Zhang, 2004).

  • Sulfur Dioxide Filtration : Examination of the thermal treatment of this compound revealed that increasing calcination temperature leads to more crystalline materials, reducing the efficacy for sulfur dioxide removal due to the loss of terminal hydroxyl groups (Peterson, Rossin, Karwacki, & Glover, 2011).

  • Formation of this compound Colloid : The development of aqueous sol−gel technology for this compound nanoparticles, which is significant for industrial-scale applications, has been studied. This involves controlled hydrolysis of zirconium carbonate in nitric acid (Southon, Bartlett, Woolfrey, & Ben-Nissan, 2002).

  • Decomposition of Chemical Warfare Agents : Amorphous this compound films have shown high decomposition reactivity with chemical warfare agents. These films can be produced on metallic substrates by cathodic electrodeposition from ZrOCl2 in aqueous solution (Jeon, Balow, Daniels, Ko, & Pehrsson, 2019).

Safety and Hazards

Zirconium hydroxide catches fire spontaneously if exposed to air. In contact with water, it releases flammable gases which may ignite spontaneously . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Properties

12688-15-2

Molecular Formula

HOZr-

Molecular Weight

108.23 g/mol

IUPAC Name

zirconium;hydroxide

InChI

InChI=1S/H2O.Zr/h1H2;/p-1

InChI Key

ATYZRBBOXUWECY-UHFFFAOYSA-M

SMILES

[OH-].[OH-].[OH-].[OH-].[Zr+4]

Canonical SMILES

[OH-].[Zr]

14475-63-9
12688-15-2

physical_description

DryPowder, WetSolid;  WetSolid

Pictograms

Irritant

synonyms

zirconium hydroxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An equimolar solutions of titanium chloride (TiCl4) and zirconium chloride (ZrCl4) in anhydrous ethanol are mixed and treated with excess aqueous ammonia solution to obtain a co-precipitate of titanium hydroxide and zirconium hydroxide. After working up said co-precipitate in a manner similar in example 1 it is calcined at 500° C. to obtain a support which is then impregnated with an appropriate amount of aqueous nickel oxalate solution and dried at 90° C. so as to obtain a supported catalyst which contains 2% by weight of nickel catalyst. The supported catalyst is then divided into four equal portions which are all reduced in reactors with hydrogen at respectively 250° C., 300° C., 400° C. and 500° C. The supported catalysts thus reduced are then tested for their activity in the conversion of benzene under the following conditions:
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Synthesis routes and methods II

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
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Synthesis routes and methods III

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.
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Synthesis routes and methods IV

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium hydroxide

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